N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline)
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Overview
Description
(E)-N-(2-methyl-3-nitrophenyl)-1-{4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenyl}methanimine is an organic compound characterized by its complex structure, which includes nitro and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methyl-3-nitrophenyl)-1-{4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenyl}methanimine typically involves the condensation of 2-methyl-3-nitroaniline with 4-formylbenzenamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methyl-3-nitrophenyl)-1-{4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenyl}methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-(2-methyl-3-nitrophenyl)-1-{4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenyl}methanimine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(2-methyl-3-nitrophenyl)-1-{4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenyl}methanimine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substituents.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Other Nitroanilines: Compounds with similar nitro and amino groups attached to an aromatic ring.
Uniqueness
(E)-N-(2-methyl-3-nitrophenyl)-1-{4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenyl}methanimine is unique due to its specific arrangement of nitro and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-1-[4-[(2-methyl-3-nitrophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C22H18N4O4/c1-15-19(5-3-7-21(15)25(27)28)23-13-17-9-11-18(12-10-17)14-24-20-6-4-8-22(16(20)2)26(29)30/h3-14H,1-2H3 |
InChI Key |
FKKBASWAQRIYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(C=C2)C=NC3=C(C(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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